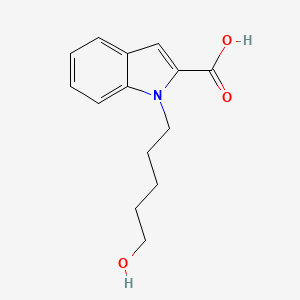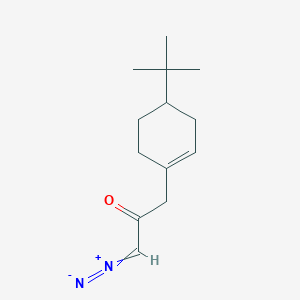
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butyl group attached to a cyclohexene ring, which is further connected to a diazoniopropenolate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 4-tert-butylcyclohexene with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium methoxide (NaOMe) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of tert-butylcyclohexene oxides or hydroxides.
Reduction: Conversion to tert-butylcyclohexylamine.
Substitution: Formation of tert-butylcyclohexyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets through its diazonium group. The diazonium group can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to modify and construct complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexene-1-boronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
4-tert-Butylcyclohexene-1-yl 4-methylbenzenesulfonate:
Uniqueness
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate stands out due to its diazonium group, which imparts unique reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry for the construction of diverse molecular architectures.
Eigenschaften
CAS-Nummer |
61346-63-2 |
|---|---|
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(4-tert-butylcyclohexen-1-yl)-3-diazopropan-2-one |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11-6-4-10(5-7-11)8-12(16)9-15-14/h4,9,11H,5-8H2,1-3H3 |
InChI-Schlüssel |
UNYVPJYPWKZETQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=CC1)CC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


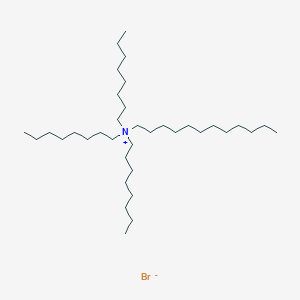
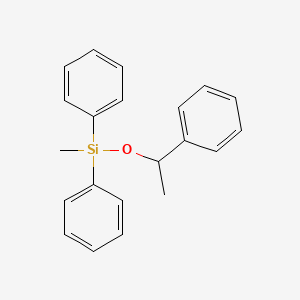

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
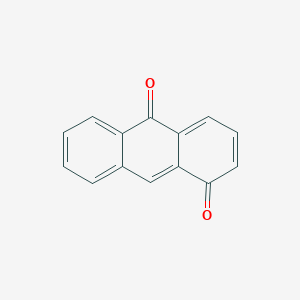
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
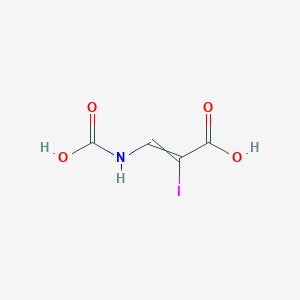
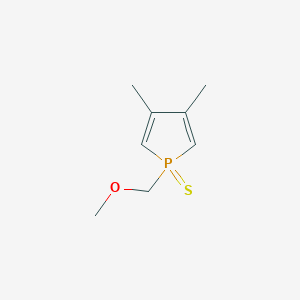
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
